molecular formula C11H12F3N3O2 B2902977 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2324678-58-0

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2902977
CAS No.: 2324678-58-0
M. Wt: 275.231
InChI Key: CFMZAWYWKFJXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 2,2,2-trifluoroethylamine to form the acetamide.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the pyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can take place at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyclopropyl-6-oxopyrimidin-1-yl)acetamide: Lacks the trifluoroethyl group.

    N-(2,2,2-Trifluoroethyl)-2-(6-oxopyrimidin-1-yl)acetamide: Lacks the cyclopropyl group.

Uniqueness

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the cyclopropyl and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)5-15-9(18)4-17-6-16-8(3-10(17)19)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMZAWYWKFJXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.